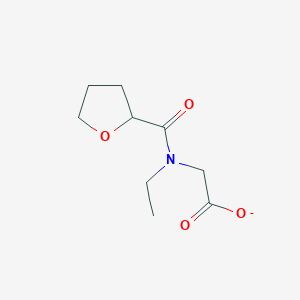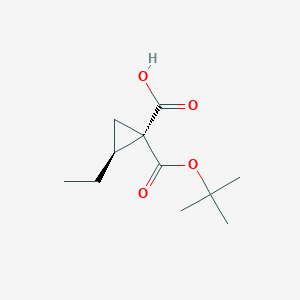
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid typically involves the introduction of the tert-butoxycarbonyl group into a cyclopropane ring. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides. This reaction proceeds smoothly under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane ring.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often require specific catalysts or reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while reduction reactions can produce reduced forms with different functional groups.
Scientific Research Applications
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of various chemicals and materials due to its reactivity and stability
Mechanism of Action
The mechanism of action of (1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can influence the compound’s reactivity and binding affinity to biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Compounds with similar tert-butoxycarbonyl groups but different core structures.
Cyclopropane derivatives: Compounds with cyclopropane rings substituted with different functional groups.
Uniqueness
(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1R,2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-5-7-6-11(7,8(12)13)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11+/m0/s1 |
InChI Key |
VVSAYHWSWJIDKR-WRWORJQWSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@]1(C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


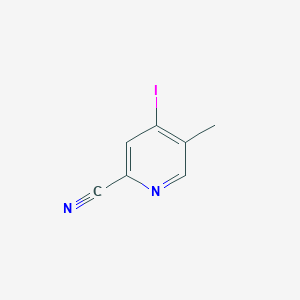

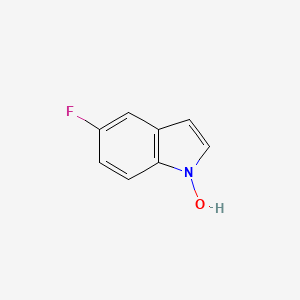
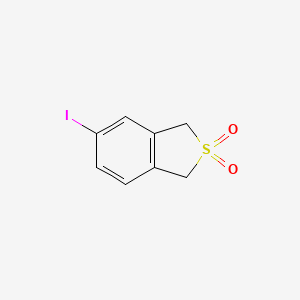
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
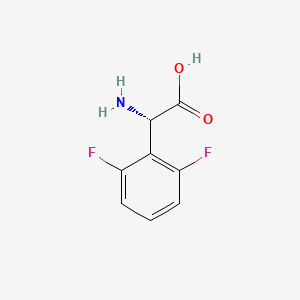
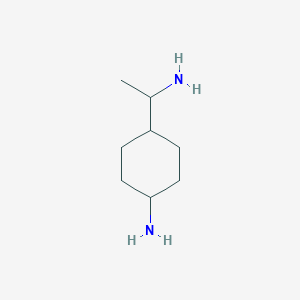

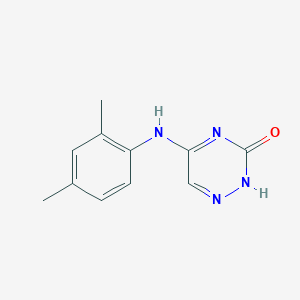
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)


![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
